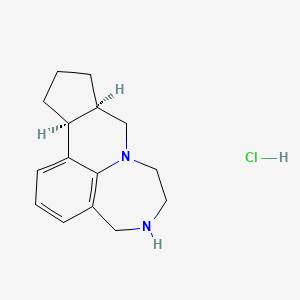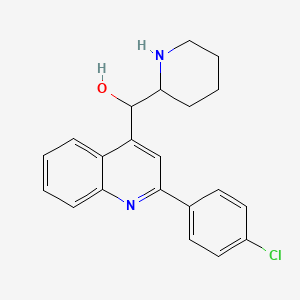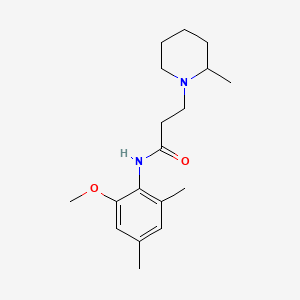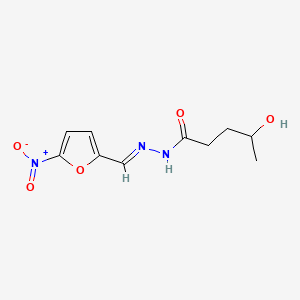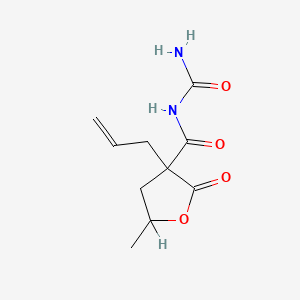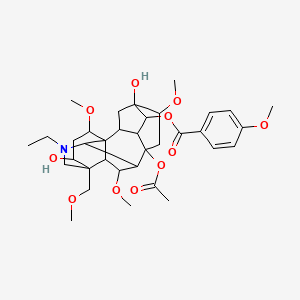
ユナコニチン
概要
説明
Yunaconitine is a diterpenoid alkaloid found predominantly in the rhizomes of Aconitum plants, particularly Aconitum hemsleyanum and Aconitum geniculatum . This compound is known for its potent biological activities, including analgesic, anti-inflammatory, and antiarrhythmic effects. it is also highly toxic, which necessitates careful handling and precise dosing in any application .
科学的研究の応用
Yunaconitine has a wide range of applications in scientific research:
Chemistry: Used as a reference compound in the study of diterpenoid alkaloids and their chemical properties.
Biology: Investigated for its effects on cellular processes and its potential as a tool in studying ion channel functions.
Medicine: Explored for its analgesic and antiarrhythmic properties, although its high toxicity limits its therapeutic use.
作用機序
Target of Action
Yunaconitine, also known as Guayewuanine B, is a highly toxic aconitum alkaloid . The primary targets of Yunaconitine are the voltage-dependent Na+ channels and the delayed rectifier K+ current . These channels play a crucial role in the transmission of nerve impulses in neurons and muscle cells.
Mode of Action
Yunaconitine acts as an antagonist to the voltage-dependent Na+ channels and blocks the delayed rectifier K+ current . By inhibiting these channels, Yunaconitine disrupts the normal flow of ions across the cell membrane, leading to alterations in the electrical activity of the cell. This disruption can result in a variety of effects, depending on the specific type of cell and the physiological context.
Pharmacokinetics
Yunaconitine is administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg . The bioavailability of Yunaconitine was found to be 27.4% . The compound is metabolized in the liver, primarily by the CYP3A4 enzyme . The metabolites of Yunaconitine are then excreted in the urine .
Result of Action
The molecular and cellular effects of Yunaconitine’s action are largely due to its disruption of normal ion channel activity. This can lead to a variety of effects, including alterations in nerve impulse transmission, muscle contraction, and other cellular processes. The compound’s high toxicity is likely due to these widespread effects on cellular function .
生化学分析
Cellular Effects
Yunaconitine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of Yunaconitine’s action is complex and involves several steps. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Yunaconitine change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of Yunaconitine vary with different dosages in animal models. It has been administered to mice orally at 2 mg/kg and intravenously at 0.05 mg/kg .
Metabolic Pathways
Yunaconitine is involved in several metabolic pathways. It interacts with various enzymes and cofactors
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
準備方法
Synthetic Routes and Reaction Conditions: Yunaconitine can be synthesized through a series of chemical reactions starting from its natural sources. The process involves the extraction of the compound from the powdered roots of Aconitum hemsleyanum or Aconitum geniculatum. The powdered roots are soaked in a sodium carbonate solution and then extracted with chloroform. The concentrated extracts are diluted with water and acidified with hydrochloric acid to isolate yunaconitine .
Industrial Production Methods: In an industrial setting, the production of yunaconitine follows similar extraction methods but on a larger scale. The roots are processed in large extraction tanks, and the solvents used are recycled to minimize waste. The final product is purified using chromatographic techniques to ensure high purity and consistency .
化学反応の分析
Types of Reactions: Yunaconitine undergoes several types of chemical reactions, including:
Dehydration: This reaction transforms yunaconitine into dehydroyunaconitine.
Hydrogen Reduction: This reaction converts dehydroyunaconitine into crassicauline A.
Common Reagents and Conditions:
Dehydration Reaction: Typically involves the use of dehydrating agents under controlled temperature conditions.
Hydrogen Reduction: Requires hydrogen gas and a suitable catalyst, often conducted under high pressure.
Major Products:
Dehydroyunaconitine: Formed from the dehydration of yunaconitine.
Crassicauline A: Produced from the hydrogen reduction of dehydroyunaconitine.
類似化合物との比較
Yunaconitine is structurally similar to other aconitine-like diester alkaloids, such as:
- Aconitine
- Hypaconitine
- Mesaconitine
- Bulleyaconitine
Uniqueness: What sets yunaconitine apart is the presence of an α-hydroxyl group at the C-3 position, which influences its pharmacological activity and toxicity. This structural difference makes yunaconitine a unique compound for studying the relationship between chemical structure and biological activity .
特性
CAS番号 |
70578-24-4 |
|---|---|
分子式 |
C35H49NO11 |
分子量 |
659.8 g/mol |
IUPAC名 |
[(2R,3R,5S,6S,8R,13R,14R,16S,17S,18R)-8-acetyloxy-11-ethyl-5,14-dihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate |
InChI |
InChI=1S/C35H49NO11/c1-8-36-16-32(17-41-3)22(38)13-23(43-5)35-21-14-33(40)24(44-6)15-34(47-18(2)37,26(29(35)36)27(45-7)28(32)35)25(21)30(33)46-31(39)19-9-11-20(42-4)12-10-19/h9-12,21-30,38,40H,8,13-17H2,1-7H3/t21-,22-,23+,24+,25-,26?,27+,28-,29?,30?,32+,33+,34-,35?/m1/s1 |
InChIキー |
LLEMSCWAKNQHHA-TYPGWQRDSA-N |
SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
異性体SMILES |
CCN1C[C@@]2([C@@H](C[C@@H](C34[C@@H]2[C@H](C(C31)[C@]5(C[C@@H]([C@]6(C[C@@H]4[C@@H]5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
正規SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(CC(C6(CC4C5C6OC(=O)C7=CC=C(C=C7)OC)O)OC)OC(=O)C)OC)OC)O)COC |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Yunaconitine; Guayewuanine B. |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: Yunaconitine primarily acts on voltage-gated sodium channels (VGSCs) in excitable tissues like nerves and muscles. [, ] It binds to these channels, preventing them from closing properly and leading to persistent sodium influx. [, , , ] This disruption of normal nerve impulse transmission results in various physiological effects. [, , , ]
A: Yunaconitine has a molecular formula of C39H51NO11 and a molecular weight of 705.82 g/mol. [, , ]
A: Yes, spectroscopic data like NMR (1H and 13C), IR, UV, and Mass Spectrometry have been crucial in elucidating its structure and identifying it in various plant sources. [, , , , , , ] These spectroscopic techniques provide valuable information about the functional groups and overall structure of the molecule.
A: While specific studies focusing on Yunaconitine's stability under various conditions are limited in the provided papers, its inherent instability is known. [, ] Factors like temperature, humidity, and exposure to light can potentially degrade Yunaconitine. [, ] Further research is needed to fully understand its stability profile and develop appropriate storage and handling protocols.
ANone: The provided research papers primarily focus on Yunaconitine's biological activity and analytical methods for its detection and quantification. There is no information regarding its catalytic properties or applications in chemical reactions.
A: Yes, QSAR studies have been performed to investigate the relationship between the structure of Yunaconitine and related alkaloids with their toxicity. [] These analyses have revealed correlations between specific structural features and the lethal dose (LD50) of these compounds. [] These findings contribute to a better understanding of the structural determinants of toxicity within this class of alkaloids.
A: Research indicates that the presence of specific functional groups in Yunaconitine, such as the tertiary amine in ring A, the acetoxyl or ethoxyl group at C-8, the aromatic ester at C-14, and the saturation state of ring D, are crucial for its analgesic activity. [] Modifications to these groups can significantly alter its potency and potentially lead to the development of analogs with improved pharmacological profiles. [, ]
A: Yunaconitine is a highly toxic substance. [, , ] Its use raises significant safety concerns due to its potential to cause severe adverse effects, including cardiac arrhythmias and even death. [, , ] Strict adherence to safety regulations and guidelines is paramount when handling and studying this compound.
ANone: The provided research papers do not contain information regarding resistance mechanisms associated with Yunaconitine.
ANone: Research on specific biomarkers related to Yunaconitine's efficacy or adverse effects is currently limited in the provided papers. Further investigation is needed to identify potential biomarkers that could aid in predicting individual responses to Yunaconitine and monitoring its potential toxicity.
A: ** Several analytical techniques are employed for the detection and quantification of Yunaconitine, including:* High-Performance Liquid Chromatography (HPLC): [, , , ] This method is widely used due to its high sensitivity and ability to separate and quantify Yunaconitine in complex mixtures.* Ultra High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): [, ] This advanced technique offers even greater sensitivity and specificity, allowing for the detection of trace amounts of Yunaconitine in various matrices.* Thin-Layer Chromatography (TLC):** [, ] While less sensitive than HPLC or UHPLC-MS/MS, TLC provides a rapid and cost-effective method for the preliminary screening and identification of Yunaconitine.
ANone: The provided research papers do not discuss the environmental impact or degradation of Yunaconitine.
ANone: The provided research papers do not provide specific details on the dissolution and solubility of Yunaconitine.
A: Researchers have validated analytical methods for Yunaconitine determination to ensure their reliability and accuracy. [, , , ] These validation procedures typically involve assessing parameters such as linearity, precision, accuracy, recovery, and stability. [, , , ] Rigorous validation is essential for generating reliable and reproducible data in Yunaconitine research.
ANone: While the provided research papers don't specifically address quality control measures for Yunaconitine, implementing robust quality control protocols is critical, especially given its toxicity. Standardizing extraction procedures, characterizing botanical materials, and establishing well-defined analytical methods are essential for ensuring the quality, safety, and efficacy of any Yunaconitine-containing products.
ANone: The provided research papers do not offer information on immunogenicity, drug transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, alternatives, recycling, or research infrastructure related to Yunaconitine.
A: Yunaconitine was first isolated in 1955 from various Aconitum species in China. [, ] Since then, research has focused on:
- Structural elucidation: Determining its complete chemical structure using various spectroscopic methods. [, , ]
- Analgesic and anti-inflammatory activity: Demonstrating its potent effects in animal models. [, , ]
- Toxicity and safety: Investigating its toxicity profile and mechanisms of action. [, , ]
- Analytical method development: Developing and validating sensitive and specific methods for its detection and quantification. [, , , ]
ANone: Research on Yunaconitine involves collaboration between various disciplines, including:
- Chemistry: For the isolation, purification, structural characterization, and synthesis of novel analogs. [, , , , , , , , ]
- Pharmacology: To understand its mechanisms of action, pharmacological effects, and potential therapeutic applications. [, , , ]
- Toxicology: To investigate its toxicity profile, mechanisms of toxicity, and potential long-term effects. [, , ]
- Analytical chemistry: For developing sensitive and reliable methods to detect and quantify Yunaconitine in biological and plant samples. [, , , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


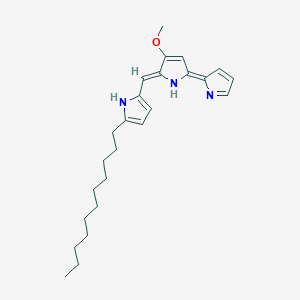
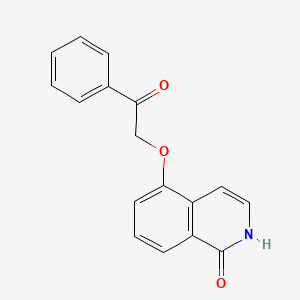
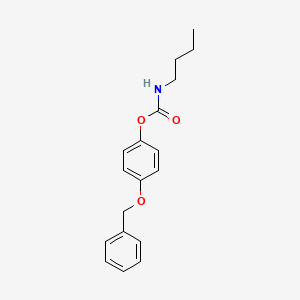
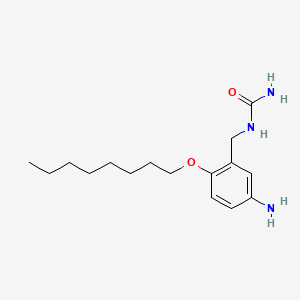
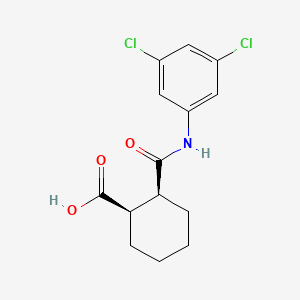
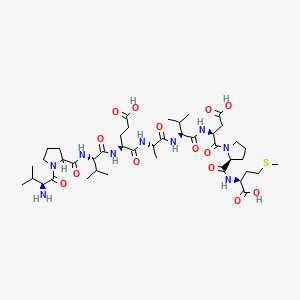
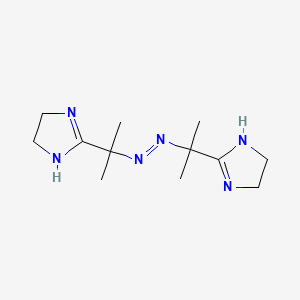
![(12S,16R)-7,10-Diazatetracyclo[8.6.1.05,17.012,16]heptadeca-1,3,5(17)-triene](/img/structure/B1683464.png)
